molecular formula C27H21FN8O4 B11550223 6-[(2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

6-[(2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11550223
M. Wt: 540.5 g/mol
InChI Key: NAKOXQOHOBIFNB-MWLSYYOVSA-N
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Description

6-[(2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core with various substituents, including fluorophenyl, furan, methoxyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:

    Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of substituents: The various substituents can be introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate nucleophiles.

    Hydrazine formation: The hydrazine moiety can be introduced through the reaction of hydrazine derivatives with aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and hydrazine moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazine core and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Halogenated precursors and nucleophiles such as amines, thiols, and alcohols are frequently employed.

Major Products

    Oxidation: Products may include oxidized derivatives of the furan and hydrazine moieties.

    Reduction: The primary product of nitro group reduction is the corresponding amine.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.

    Material Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a candidate for drug development.

    Protein Binding: Its ability to interact with proteins could be exploited in the design of biochemical assays.

Medicine

    Therapeutic Agents: The compound’s potential as a therapeutic agent is of significant interest, particularly in the treatment of diseases such as cancer and infectious diseases.

    Drug Delivery: Its structure may be modified to enhance drug delivery properties, improving the efficacy and targeting of therapeutic agents.

Industry

    Agriculture: The compound may be used in the development of agrochemicals, such as pesticides or herbicides.

    Pharmaceuticals: Its potential as a pharmaceutical intermediate makes it valuable in the synthesis of various drugs.

Mechanism of Action

The mechanism of action of 6-[(2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **6-[(2Z)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
  • **6-[(2Z)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of 6-[(2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C27H21FN8O4

Molecular Weight

540.5 g/mol

IUPAC Name

2-N-[(Z)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]-4-N-(4-methoxyphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C27H21FN8O4/c1-39-22-12-8-20(9-13-22)31-26-32-25(30-19-6-10-21(11-7-19)36(37)38)33-27(34-26)35-29-16-23-14-15-24(40-23)17-2-4-18(28)5-3-17/h2-16H,1H3,(H3,30,31,32,33,34,35)/b29-16-

InChI Key

NAKOXQOHOBIFNB-MWLSYYOVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C\C4=CC=C(O4)C5=CC=C(C=C5)F

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=C(O4)C5=CC=C(C=C5)F

Origin of Product

United States

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